Product packaging for anti-Chrysenetriol epoxide(Cat. No.:CAS No. 104975-31-7)

anti-Chrysenetriol epoxide

Cat. No.: B019772
CAS No.: 104975-31-7
M. Wt: 294.3 g/mol
InChI Key: PAPRUUIWEKWIAZ-VSZNYVQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview and Chemical Properties anti-Chrysenetriol epoxide (CAS 104975-31-7) is a high-purity, synthetic polycyclic epoxide of significant interest in biochemical and toxicological research. With the molecular formula C18H14O4 and a molecular weight of 294.3 g/mol, this compound is characterized by its defined stereochemistry and multiple hydroxyl groups, which contribute to its reactivity and interaction with biological systems . Research Applications and Value This compound serves as a critical reference standard and investigative tool in several advanced research areas. Its primary research value lies in studying the metabolic activation and detoxification pathways of polycyclic aromatic hydrocarbons (PAHs). Epoxides are highly reactive intermediates traditionally viewed as toxic metabolites with mutagenic and carcinogenic potential, and they are primary substrates for epoxide hydrolases—key detoxification enzymes like microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) . Researchers utilize this compound to elucidate the specific mechanisms of these enzymes, which hydrolyze reactive epoxides to less reactive diols . Furthermore, it is employed in model systems to investigate DNA adduct formation and the structural basis of genotoxicity, providing insights into cellular defense mechanisms against oxidative and electrophilic stress. Handling and Compliance Intended Use: This product is labeled For Research Use Only (RUO) . It is specifically intended for use in basic laboratory research, pharmaceutical discovery, and other non-clinical investigations . Strict Usage Prohibitions: It is not intended for in vitro diagnostic procedures, clinical diagnostics, therapeutic applications, or any form of human or animal use. It must not be administered to humans or used in patient management . The RUO designation means this product is exempt from the regulatory controls and performance validations required for in vitro diagnostic (IVD) medical devices or pharmaceuticals . Consequently, it has not been cleared or approved by the FDA or any other regulatory body for diagnostic or therapeutic use . Safety Note: As with many epoxides, which can function as alkylating agents, this compound should be considered highly reactive and handled with appropriate safety precautions in a controlled laboratory environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O4 B019772 anti-Chrysenetriol epoxide CAS No. 104975-31-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104975-31-7

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol

InChI

InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1

InChI Key

PAPRUUIWEKWIAZ-VSZNYVQBSA-N

SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O

Isomeric SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O

Synonyms

1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene
1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene
9-HCDO
9-hydroxychrysene-1,2-diol-3,4-oxide

Origin of Product

United States

Synthetic Methodologies and Chemical Biology Approaches in Research

Chemical Synthesis of Anti-Chrysenetriol Epoxide

The chemical synthesis of specific diol epoxide metabolites, such as this compound, is a complex task that requires precise control over stereochemistry. The bay region anti-diol epoxide of chrysene (B1668918) can be synthesized from 3,4,5,6-tetrahydro-chrysene, which is itself derived from chrysene in a two-step process. researchgate.net The synthesis of related diol epoxide derivatives, such as those of 4H-cyclopenta[def]chrysene, has also been described, providing models for the synthesis of complex PAH metabolites. lookchem.comacs.org

Stereoselective synthesis is crucial for producing specific enantiomers of epoxide intermediates. The methods employed are designed to control the facial selectivity of the epoxidation reaction on an alkene precursor.

Two primary methods for synthesizing epoxides are the epoxidation of alkenes using peroxy acids and the formation from halohydrins via an intramolecular SN2 reaction. organicchemistrytutor.comtransformationtutoring.com

Peroxy Acid Epoxidation: This method involves reacting an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.com The reaction is concerted and stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product. transformationtutoring.com For precursors like chrysene-1,2-diol, the directing effect of the two hydroxyl groups guides the epoxidizing agent to deliver the oxygen atom to one face of the double bond, resulting in a stereoselective synthesis of the corresponding diol epoxide.

Halohydrin Formation and Cyclization: This two-step process begins with the formation of a halohydrin from an alkene. transformationtutoring.com Subsequent treatment with a base deprotonates the alcohol, which then acts as an internal nucleophile, displacing the adjacent halide in an intramolecular SN2 reaction to form the epoxide ring. transformationtutoring.com For this cyclization to occur, the hydroxyl group and the halogen must be in an anti configuration. transformationtutoring.com

Asymmetric Epoxidation: Advanced methods like the Shi-epoxidation can be utilized to create chiral epoxides from prochiral alkenes. This strategy was employed in the enantioselective synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a key precursor for the most carcinogenic metabolite of chrysene. researchgate.net Such substrate-controlled approaches involve a reiterative, three-step methodology: regioselective cleavage of an initial epoxide, reduction of the resulting alkyne, and a subsequent syn- or anti-epoxidation of the newly formed homoallylic alcohol. mdpi.com

The synthesis of related complex epoxides often relies on the reaction of TMS-substituted epoxy alcohols with reagents like dimsyl sodium (NaDMSO) to achieve stereoselective outcomes. rsc.org

Since chemical synthesis can often produce racemic mixtures (an equal mix of enantiomers), methods for separating these enantiomers (resolution) are critical. Furthermore, understanding the stability of these separated enantiomers to racemization (conversion back to a racemic mixture) is equally important.

Resolution of Enantiomers: The primary technique for separating enantiomers of chrysene dihydrodiols and their epoxide precursors is chiral stationary phase high-performance liquid chromatography (CSP-HPLC). nih.govnih.gov Columns packed with chiral materials, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to silica, can effectively resolve the enantiomers of various chrysene derivatives. nih.govoup.com For instance, the enantiomers of chrysene 1,2-epoxide and 3,4-epoxide have been successfully resolved using this method. nih.gov In some cases, resolution is improved by converting the dihydrodiols to their tetrahydrodiol derivatives before chromatography. nih.govoup.com

An alternative resolution strategy involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent, such as a menthyloxyacetyl group. researchgate.net These diastereomers have different physical properties and can be separated using standard chromatographic techniques like preparative HPLC or fractional crystallization. researchgate.net

Racemization Studies: Some chiral chrysene epoxides are prone to racemization. Chrysene 1,2- and 3,4-epoxides, for example, racemize rapidly at room temperature, which complicates the direct determination of their enantiomeric composition after metabolic formation. nih.gov Research has shown that chrysene 3,4-oxide, synthesized in an optically active form, undergoes thermal racemization, with an activation energy consistent with a mechanism involving an oxepin (B1234782) intermediate. researchgate.net Similarly, studies on 1,2-epoxy-1,2-dihydrochrysene have explored its synthesis, resolution, and racemization. scilit.com The potential for racemization is a key consideration, as heating a recovered, enantio-enriched diol can sometimes revert it to a racemic mixture, a property that can be exploited in dynamic kinetic resolution processes. researchgate.net

Chemo-Enzymatic Synthesis Applications

Chemo-enzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach is particularly valuable for producing enantiopure epoxides, which are versatile building blocks for biologically active molecules. nih.govmdpi.com A typical chemo-enzymatic process might involve a chemical synthesis to create a precursor, followed by an enzymatic step to introduce chirality, and subsequent chemical steps to reach the final target. frontiersin.orgnih.gov

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing chiral epoxides. epa.gov The main biocatalytic strategies include direct asymmetric epoxidation and the kinetic resolution of racemic epoxides. nih.gov

Enzymatic Asymmetric Epoxidation: Monooxygenases are a class of enzymes capable of directly inserting an oxygen atom into a C=C double bond with high enantioselectivity. nih.gov Styrene monooxygenases, for example, can be expressed in recombinant host organisms like E. coli to catalyze the epoxidation of various alkenes, yielding chiral epoxides in excellent enantiopurity. mdpi.com These enzymes represent a powerful tool for generating specific epoxide enantiomers from prochiral substrates.

Enzymatic Kinetic Resolution: This is the most common biocatalytic approach for separating racemic epoxides. It relies on enzymes that selectively react with one enantiomer of the racemic mixture, leaving the other, less reactive enantiomer behind in a highly enriched form. Epoxide hydrolases (EHs) are frequently used for this purpose. nih.gov

Hydrolytic Kinetic Resolution: EHs catalyze the ring-opening of an epoxide via the addition of water to form a vicinal diol. nih.gov In a racemic epoxide mixture, the enzyme will preferentially hydrolyze one enantiomer at a higher rate, allowing for the separation of the unreacted, enantiopure epoxide and the resulting chiral diol. nih.gov Epoxide hydrolases from various microbial sources (bacteria, yeasts, fungi) show different substrate specificities and enantioselectivities, making it possible to select an appropriate biocatalyst for a given epoxide. nih.gov For instance, enzymes from Rhodococcus and Nocardia species are often effective for more substituted epoxides. nih.gov

Non-hydrolytic Ring Opening: Haloalcohol dehalogenases can catalyze the enantioselective ring-opening of epoxides using nucleophiles other than water, expanding the range of possible chiral products. nih.gov

These biocatalytic methods provide robust pathways to access enantiomerically pure epoxides and their corresponding diols, which are essential precursors for the synthesis and study of complex molecules like this compound. nih.gov

Table of Mentioned Compounds

Compound NameAbbreviation / Synonym
This compound-
Chrysene-
Chrysene-1,2-diol1,2-Dihydroxy-1,2-dihydrochrysene
Chrysene-3,4-diol3,4-Dihydroxy-3,4-dihydrochrysene
Chrysene-5,6-diol5,6-Dihydroxy-5,6-dihydrochrysene
Chrysene 1,2-epoxide1,2-Epoxy-1,2-dihydrochrysene
Chrysene 3,4-epoxide3,4-Epoxy-3,4-dihydrochrysene
Chrysene 5,6-epoxide5,6-Epoxy-5,6-dihydrochrysene
(-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol-
4H-cyclopenta[def]chrysene-
meta-chloroperoxybenzoic acidm-CPBA
(R)-N-(3,5-dinitrobenzoyl)phenylglycine-

Table of Enantiomeric Ratios in Chrysene Metabolism

This table presents the enantiomeric ratios (R,R):(S,S) of trans-dihydrodiols formed during the metabolism of chrysene by liver microsomes from rats under different treatment conditions, as determined by CSP-HPLC. nih.gov

DihydrodiolControl RatsPhenobarbital-Treated Rats3-Methylcholanthrene-Treated Rats
1,2-trans-dihydrodiol 51:4941:5996:4
3,4-trans-dihydrodiol 99:199:199:1
5,6-trans-dihydrodiol 86:1487:1392:8

Metabolic Pathways and Biotransformation Research

Formation of Chrysene (B1668918) Epoxides as Metabolites

The metabolic activation of chrysene, a polycyclic aromatic hydrocarbon (PAH), is initiated by the cytochrome P450 (CYP) enzyme system. This process converts the parent hydrocarbon into reactive epoxide intermediates. Historically, CYP1A1 was considered the primary enzyme responsible for activating procarcinogenic PAHs, but recent studies have also implicated CYP1B1 in this critical step. These enzymes catalyze the oxidation of chrysene, leading to the formation of various metabolites.

In human liver and lung tissues, the metabolic activation of chrysene produces several key metabolites, including chrysene-1,2-diol and chrysene-3,4-diol. Chrysene-1,2-diol is considered a proximate carcinogen because it is the precursor to the ultimate carcinogenic bay-region diol-epoxides. The formation of these diol-epoxides is a critical event in the bioactivation pathway. Studies with rat liver microsomes have shown that chrysene is metabolized to trans-1,2-, trans-3,4-, and trans-5,6-dihydrodiols. The subsequent epoxidation of these dihydrodiols results in the formation of diol-epoxides. For instance, the metabolic pathway can proceed from chrysene to the 7,8-oxide, then to the 7,8-dihydrodiol, and finally to the 7,8-diol-9,10-epoxides, which are considered the ultimate DNA-reactive species for many PAHs.

Conversion of Diol-Epoxides to Triol-Epoxides

Further metabolic processing can convert diol-epoxides into even more complex structures known as triol-epoxides. Research has demonstrated that the bay-region diol-epoxide of chrysene, specifically r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene (anti-chrysene-1,2-diol 3,4-oxide), can be further metabolized into a triol-epoxide. This subsequent metabolite has been identified as 9-hydroxy-r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene (anti-9-OH-chrysene-1,2-diol 3,4-oxide).

This conversion was confirmed in experiments using rat liver microsomal systems. When anti-chrysene-1,2-diol 3,4-oxide was incubated with these systems, researchers detected glutathione (B108866) conjugates that matched those formed from authentic anti-9-OH-chrysene-1,2-diol 3,4-oxide, providing clear evidence of this metabolic transformation. This pathway represents a secondary activation step, leading to a metabolite with a phenolic hydroxyl group located on a ring distant from the dihydrodiol group. The formation of this triol-epoxide is significant, as it is considered an important ultimate carcinogenic metabolite of chrysene.

The conversion of a diol-epoxide to a triol-epoxide is achieved through enzymatic hydroxylation. This reaction introduces an additional hydroxyl group onto the chrysene structure. The metabolic precursor to the triol-epoxide is a phenolic dihydrodiol, specifically 9-hydroxychrysene-1,2-diol. The formation of anti-9-OH-chrysene-1,2-diol 3,4-oxide occurs via the further metabolism of anti-chrysene-1,2-diol 3,4-oxide. This hydroxylation is a cytochrome P450-dependent process. The presence of the phenolic OH-group at the 9-position has been shown to increase the chemical reactivity of the resulting triol-epoxide. This enhanced reactivity contributes to the biological activity of the compound.

Role of Metabolic Enzymes in Biotransformation

The biotransformation of chrysene and its metabolites is orchestrated by a suite of enzymes that can either activate the compound into reactive forms or detoxify it for excretion. The primary enzyme families involved are the Cytochrome P450 monooxygenases, Epoxide Hydrolase, and Glutathione S-Transferases.

Cytochrome P450 (CYP) enzymes are fundamental to the initial metabolic activation of PAHs like chrysene, converting them into epoxide intermediates. Specifically, CYP1A1 and CYP1B1 are recognized as the primary enzymes responsible for this bioactivation. In human tissues, hepatic CYP1A2 plays a significant role in forming the proximate carcinogen chrysene-1,2-diol, while CYP1A1 is the main enzyme driving this reaction in the lungs.

The CYP system is also responsible for the subsequent conversion of diol-epoxides to triol-epoxides. This further metabolism, involving hydroxylation, occurs within liver microsomal systems, which are rich in P450 enzymes. This P450-mediated oxidation can occur at various sites on the PAH diol, leading to the formation of diol-epoxides or other hydroxylated products.

Epoxide hydrolase (EH) is a critical enzyme in the metabolism of epoxides. Its primary role is detoxification, catalyzing the hydrolysis of reactive epoxides to form less reactive and more water-soluble trans-dihydrodiols, which can then be excreted. Microsomal epoxide hydrolase (mEH) acts on PAH epoxides, converting them into various PAH diols.

Research on chrysene metabolism in rat liver microsomes shows that mEH hydrates both enantiomers of chrysene 5,6-epoxide to produce chrysene trans-5,6-dihydrodiol. Specifically, the enzyme hydrates chrysene 5R,6S-epoxide about six times faster than its 5S,6R-epoxide counterpart. While EH is crucial for detoxifying many epoxides, some diol-epoxides, such as the bay-region diol epoxide of benzo[a]pyrene (B130552), are poor substrates for this enzyme, allowing them to persist and interact with cellular targets like DNA. The activity of EH is a key determinant in the balance between detoxification and activation of PAH metabolites.

Glutathione S-Transferases (GSTs) represent a major pathway for the detoxification of reactive electrophiles, including the diol- and triol-epoxides of chrysene. These enzymes catalyze the conjugation of the epoxides with glutathione (GSH), a cellular nucleophile present in high concentrations. This conjugation renders the metabolites more water-soluble and facilitates their excretion from the body.

Both anti-chrysene-1,2-diol 3,4-oxide and the more complex anti-9-OH-chrysene-1,2-diol 3,4-oxide are substrates for rat liver GSTs. The enzymatic conjugation is significantly more efficient than the non-enzymatic reaction with GSH. Kinetic studies have been performed on the conjugation of (+/-)-anti-chrysene-1,2-diol 3,4-epoxide (anti-CDE) catalyzed by rat liver transferase 4-4, as detailed in the table below. This detoxification pathway competes directly with the reactions of these epoxides with cellular macromolecules like DNA, playing a protective role.

Data Tables

Table 1: Kinetic Parameters of Glutathione S-Transferase 4-4 with various anti-Diol Epoxides Data from a study comparing the enzymatic conjugation of different PAH diol-epoxides with glutathione (GSH) catalyzed by rat liver transferase 4-4.

SubstrateApparent Vmax (nmol/mg/min)Apparent Km (µM)Catalytic Efficiency (s⁻¹µM⁻¹)
(+/-)-anti-BPDE (Benzo[a]pyrene)560110.042
(+/-)-anti-BADE (Benz[a]anthracene)21001250.014
(+/-)-anti-CDE (Chrysene)15001050.012

Table 2: Enantiomeric Ratios of Chrysene Dihydrodiols from Metabolism by Rat Liver Microsomes Data showing the stereoselectivity of cytochrome P450 enzymes in metabolizing chrysene. Ratios are (R,R):(S,S).

DihydrodiolUntreated RatsPhenobarbital-treated Rats3-Methylcholanthrene-treated Rats
trans-1,2-dihydrodiol51:4941:5996:4
trans-3,4-dihydrodiol99:199:199:1
trans-5,6-dihydrodiol86:1487:1392:8

Molecular Interactions and Biological Mechanisms in Research

DNA Adduct Formation and Characterization

The formation of covalent adducts between chemical carcinogens and DNA is a critical initiating event in chemical carcinogenesis. The anti-Chrysenetriol epoxide, a metabolite of chrysene (B1668918), is known to react with DNA, forming stable adducts that can lead to mutations if not repaired.

Mechanisms of Covalent Binding to Deoxyribonucleotides

The electrophilic epoxide ring of this compound is highly reactive towards nucleophilic sites in DNA. The covalent binding primarily occurs through the benzylic carbon atom of the epoxide, which attacks the exocyclic amino groups of purine (B94841) bases. researchgate.netresearchgate.net This reaction leads to the formation of a stable covalent bond between the chrysene metabolite and the DNA base. The presence of a phenolic OH-group in the structure of a chrysene-1,2-diol-3,4-oxide appears to enhance its chemical reactivity. nih.gov

Stereochemical Influence on Adduct Conformation and Reactivity

The stereochemistry of the diol epoxide plays a significant role in determining the conformation and subsequent biological consequences of the DNA adducts formed. The orientation of the hydroxyl and epoxide groups relative to the plane of the aromatic ring system influences how the metabolite intercalates into or binds to the DNA helix. nih.govnih.gov Differences in the conformation of adducts formed by syn- and anti-isomers are thought to be responsible for their varying mutagenic potentials. nih.gov For instance, enantiomeric pairs of mirror-image aromatic diol epoxides can adopt opposite orientations along the DNA helix when covalently linked. nih.gov This is due to steric hindrance effects arising from the mirror-image relationship of the benzylic rings in the adduct pair. nih.gov Limited conformational flexibility in the torsion angle closest to the bulky polycyclic aromatic hydrocarbon moiety at the linkage site to the DNA base is a key factor governing the orientation of each adduct. nih.gov

Identification of Specific DNA Base Adducts (e.g., Deoxyguanosine, Deoxyadenosine)

Research has identified specific DNA base adducts formed by the reaction of this compound. The primary targets for adduction are the N2 position of deoxyguanosine and the N6 position of deoxyadenosine (B7792050). researchgate.netnih.govumich.edu The formation of these adducts has been confirmed through various analytical techniques, including 32P-postlabelling analysis and high-performance liquid chromatography (HPLC). nih.govnih.gov For example, studies have shown that the reaction of diol epoxides with DNA can yield both deoxyguanosine and deoxyadenosine adducts. nih.gov The formation of deoxyadenosine N6 adducts, though sometimes occurring in minute quantities, may play a significant role in oncogenesis. umich.edu

Comparative Adduct Formation with Other Chrysene Metabolites

Studies comparing the DNA adduct formation of this compound with other chrysene metabolites have provided valuable insights into structure-activity relationships. For instance, research has compared the adduct-forming ability of syn- and anti-isomers of chrysene-1,2-diol-3,4-oxide and 9-hydroxychrysene-1,2-diol-3,4-oxide (triol-epoxides). nih.gov The levels of DNA adducts formed by these different compounds in cells were determined using 32P-post-labelling analysis. nih.gov Such comparative studies have also been extended to other polycyclic aromatic hydrocarbons, revealing that deoxyadenosine adducts often disappear from epidermal DNA more rapidly than the corresponding deoxyguanosine adducts for a given hydrocarbon. nih.gov

Mutagenic Mechanisms and Genotoxicity Research

The formation of DNA adducts by this compound is intrinsically linked to its mutagenic and genotoxic properties. These adducts can interfere with DNA replication and transcription, leading to errors in the genetic code.

Induction of Gene Mutations by this compound Isomers

The various isomers of chrysenetriol epoxide exhibit different potencies in inducing gene mutations. nih.gov The anti-triol-epoxide has been identified as a potent mutagen, showing higher activity in inducing 6-thioguanine-resistant mutants in V79 Chinese hamster cells compared to the anti-diol-epoxide. nih.gov Specifically, the anti-triol-epoxide was found to be 1.7 times as active as the anti-diol-epoxide in terms of mutation frequency per nmol of compound administered. nih.gov When mutagenicity is expressed as mutations per total adducts formed, the anti-triol-epoxide and anti-diol-epoxide show similar potency. nih.gov In contrast, the reverse diol-epoxides of chrysene, while highly mutagenic in Salmonella typhimurium strain TA98, were only weakly mutagenic in V79 cells. nih.gov

Interactive Data Table: Mutagenic Potency of Chrysene Metabolites

Please note that you can interact with the table below.

CompoundRelative Mutagenic Potency (vs. anti-diol-epoxide)
anti-triol-epoxide 1.7
anti-diol-epoxide 1.0
syn-triol-epoxide ~0.1
syn-diol-epoxide ~0.1
K-region epoxide <0.1

This table is based on data for the induction of 6-thioguanine-resistant mutants in V79 Chinese hamster cells, as reported in the literature. nih.gov

Quantitative Assessment of Mutagenic Potency

The this compound, specifically 9-hydroxy-r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene, has been identified as a potent mutagen in various research studies. aacrjournals.org Its mutagenic activity has been quantitatively assessed in bacterial and mammalian cell systems, demonstrating its significant DNA-damaging potential. aacrjournals.org

In studies using the bacterium Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, the anti-triol-epoxide was found to be the most potent mutagen among a series of chrysene derivatives tested. aacrjournals.org Its activity surpassed that of its stereoisomer, the syn-triol-epoxide, as well as the corresponding anti- and syn-diol-epoxides. aacrjournals.org

A similar high level of mutagenic activity was observed in mammalian cells. aacrjournals.org When tested in V79 Chinese hamster cells, the anti-triol-epoxide again exhibited the highest mutagenic potency, inducing resistance to 6-thioguanine. aacrjournals.org In this cell line, its mutagenicity was greater than that of the anti-diol-epoxide, followed by the syn-triol-epoxide and the syn-diol-epoxide. aacrjournals.org The consistent finding across these different biological systems is that the anti-isomers of chrysene epoxides are more mutagenically active than their corresponding syn-isomers. aacrjournals.org

The following table summarizes the relative mutagenic potency of this compound compared to related chrysene metabolites in two different assay systems.

RankMutagenic Potency in S. typhimurium TA100 aacrjournals.orgMutagenic Potency in V79 Hamster Cells aacrjournals.org
1This compound This compound
2syn-Chrysenetriol epoxideanti-Chrysene-1,2-diol-3,4-epoxide
3anti-Chrysene-1,2-diol-3,4-epoxidesyn-Chrysenetriol epoxide
4syn-Chrysene-1,2-diol-3,4-epoxidesyn-Chrysene-1,2-diol-3,4-epoxide
5Chrysene 5,6-oxideChrysene 5,6-oxide

Molecular Basis of DNA Replication in the Presence of Adducts

The mutagenicity of this compound stems from its ability to react with DNA, forming stable covalent adducts. researchgate.net Research has shown that upon direct reaction with DNA, this compound predominantly binds to the deoxyguanosine (dG) base. researchgate.net The formation of these bulky chemical additions to the DNA structure has profound consequences for the fidelity and progression of DNA replication. nih.govnih.gov

While crystal structures for DNA polymerase bound specifically to an this compound adduct are not detailed in the provided research, the mechanism can be understood from studies of structurally similar adducts, such as those from benzo[a]pyrene (B130552) (B[a]P), another polycyclic aromatic hydrocarbon. nih.govnih.gov When a high-fidelity DNA polymerase encounters a bulky adduct on the template strand, its progression is often blocked. nih.gov

Structural studies of a B[a]P-derived adduct show that the bulky polycyclic moiety is positioned within the minor groove of the nascent DNA. nih.gov This orientation causes significant disruption to the precise interactions between the DNA duplex and the polymerase enzyme that are necessary for catalysis. nih.gov The presence of the adduct prevents the polymerase from closing into its catalytically active conformation, thereby stalling DNA synthesis. nih.gov This blockage of replication by high-fidelity polymerases is a critical molecular event that can lead to mutations if the cell attempts to bypass the lesion using specialized, lower-fidelity translesion synthesis polymerases. nih.gov

Comparative Mutagenicity Studies of Chrysene Epoxides

Comparative studies investigating the mutagenic properties of various chrysene epoxides have been crucial in identifying the most biologically active metabolites. These studies consistently highlight the exceptional potency of bay-region diol-epoxides and triol-epoxides compared to other chrysene derivatives. aacrjournals.orgindustrialchemicals.gov.au

In Salmonella typhimurium strain TA100, a clear hierarchy of mutagenic strength was established among directly acting chrysene compounds. The this compound was the most powerful mutagen, followed in descending order by its syn-isomer, the anti-diol-epoxide, the syn-diol-epoxide, and chrysene 5,6-oxide. aacrjournals.org Other metabolites, such as chrysene phenols and dihydrodiols, were not directly mutagenic and required metabolic activation to show any effect. aacrjournals.org

In the context of mammalian cells (V79), the order of mutagenic potency largely mirrored that observed in S. typhimurium TA100, with the this compound being the most potent agent. aacrjournals.org A consistent theme across these comparative studies is the greater biological activity of the anti-diastereomers compared to their syn-counterparts, which provides strong evidence that the geometric configuration of the epoxide in the bay region is a critical determinant of its mutagenic potential. aacrjournals.org

The table below provides a comparative overview of the mutagenicity of different chrysene epoxides in various test systems.

CompoundRelative Mutagenicity in S. typhimurium TA100 aacrjournals.orgRelative Mutagenicity in S. typhimurium TA98 aacrjournals.orgRelative Mutagenicity in V79 Cells aacrjournals.org
This compound Very HighModerateVery High
syn-Chrysenetriol epoxideHighLowHigh
anti-Chrysene-1,2-diol-3,4-epoxideHighHighHigh
syn-Chrysene-1,2-diol-3,4-epoxideModerateLowModerate
Chrysene 5,6-oxideLowModerateLow

Analytical Methodologies for Research on Anti Chrysenetriol Epoxide and Its Metabolites

Chromatographic Techniques for Compound Separation and Identification

Chromatographic methods are fundamental to the analysis of anti-Chrysenetriol epoxide and its derivatives, enabling the separation of complex mixtures into individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques in this field.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of this compound and its metabolites from biological samples. The technique's high resolution and sensitivity make it ideal for distinguishing between structurally similar isomers and for quantifying trace amounts of these compounds.

Reverse-phase HPLC is a commonly utilized mode for the separation of PAH metabolites. In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, a C18 column is frequently employed, and the mobile phase typically consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. This allows for the effective separation of the various hydroxylated metabolites of chrysene (B1668918), including the precursors to this compound.

Furthermore, HPLC coupled with fluorescence detection provides exceptional sensitivity and selectivity for PAH derivatives, as these compounds often exhibit native fluorescence. The excitation and emission wavelengths can be optimized to specifically detect the chrysenoid structure, minimizing interference from other components in the sample matrix. Chiral HPLC columns can also be employed to separate the different stereoisomers of this compound and its adducts, which is critical as the biological activity of these isomers can vary significantly. nih.gov

ParameterTypical Conditions for PAH Metabolite Separation
ColumnReverse-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile PhaseGradient of water/acetonitrile or water/methanol
Flow Rate1.0 mL/min
DetectionFluorescence (e.g., Excitation: 266 nm, Emission: 384 nm) or UV (e.g., 254 nm)
TemperatureAmbient or controlled (e.g., 30°C)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable metabolites of chrysene. To make the polar hydroxylated metabolites, such as triols, amenable to GC analysis, a derivatization step is typically required. nih.govoup.com Silylation is a common derivatization method where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (TMS) group, increasing the volatility of the analyte. researchgate.net

The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for each component, allowing for their identification. The mass spectrum of a compound is a unique fingerprint that can be compared to spectral libraries for confirmation. GC-MS offers high sensitivity and specificity, making it well-suited for the identification of chrysene metabolites in complex biological matrices. researchgate.netnih.gov

ParameterTypical Conditions for Derivatized PAH Metabolite Analysis
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen
Temperature ProgramInitial temperature of 100°C, ramped to 300°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap

Spectroscopic and Radiometric Approaches for Adduct Analysis

Spectroscopic and radiometric techniques are essential for the detection and characterization of adducts formed between this compound and biological macromolecules, particularly DNA. These adducts are considered to be the initiating event in the chemical carcinogenesis of many PAHs.

The 32P-postlabelling assay is an exceptionally sensitive method for the detection of DNA adducts, capable of detecting as little as one adduct per 10^9 to 10^10 nucleotides. nih.govnih.gov This technique is particularly valuable when the nature of the DNA adducts is unknown or when the levels of adduction are very low.

The procedure involves the enzymatic digestion of DNA to its constituent deoxynucleoside 3'-monophosphates. The adducted nucleotides are then enriched and subsequently radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by chromatography, typically thin-layer chromatography (TLC) or HPLC. The separated radiolabeled adducts are detected and quantified by their radioactive decay. This method's high sensitivity makes it a cornerstone in the study of DNA damage caused by compounds like this compound. nih.govnih.govwisnerbaum.com

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules, including the adducts formed between this compound and DNA. nih.gov CD measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides information about the three-dimensional structure of the molecule.

When an achiral chromophore, such as the chrysene ring system, is covalently bound to a chiral molecule like DNA, an induced CD spectrum is observed in the absorption region of the chromophore. The shape and sign of this induced CD spectrum are highly sensitive to the absolute configuration of the adduct and its conformation within the DNA helix. By comparing the CD spectra of experimentally obtained adducts with those of synthetic standards of known stereochemistry, the absolute configuration of the adducts can be determined. This is crucial for understanding the structure-activity relationships of different stereoisomers of this compound-DNA adducts. nih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has become an indispensable tool for the definitive identification and quantification of DNA adducts. escholarship.orgnih.gov When coupled with liquid chromatography (LC-MS/MS), this technique allows for the separation of adducts from a complex mixture, followed by their structural characterization.

In a typical LC-MS/MS experiment, the DNA is first hydrolyzed to nucleosides or nucleotides, and the resulting mixture is separated by HPLC. The eluent is then introduced into the mass spectrometer. The precursor ion corresponding to the mass of the expected adduct is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information that can confirm the identity of the adduct, including the site of attachment on the nucleobase and the nature of the modifying agent. Stable isotope-labeled internal standards can be used to achieve accurate quantification of the adducts. researchgate.net

ParameterTypical Conditions for LC-MS/MS Adduct Analysis
ChromatographyReverse-phase HPLC with a C18 column
Ionization SourceElectrospray Ionization (ESI) in positive ion mode
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Scan ModeMultiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification
Collision GasArgon or Nitrogen

Derivatization Methods for Epoxide Detection

The inherent reactivity and polar nature of epoxide and triol functionalities in compounds such as this compound and its metabolites necessitate derivatization prior to analysis by certain analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS). Derivatization serves to increase the volatility and thermal stability of these analytes, thereby improving their chromatographic behavior and enhancing detection sensitivity. A prevalent and effective method for the derivatization of the hydroxyl groups present in the tetraol hydrolysis products of epoxides is trimethylsilylation.

Detailed research into the metabolic pathways of chrysene has led to the development of specific derivatization protocols to enable the identification and quantification of its metabolites. One such established method involves the conversion of chrysene metabolites, including the tetraol resulting from the hydrolysis of this compound, into their trimethylsilyl (TMS) ethers. This transformation is typically achieved through a reaction with a mixture of silylating agents.

A common derivatization procedure for chrysene metabolites involves the use of N,O-bis-trimethylsilyl acetamide (BSA) in combination with trimethylchlorosilane (TMCS) as a catalyst, often in a pyridine solvent. The sample extract is first evaporated to dryness to ensure the absence of water, which can interfere with the silylation reaction. Subsequently, the derivatizing reagents are added, and the reaction is carried out at an elevated temperature to ensure complete derivatization of all active hydrogens on the hydroxyl groups. For instance, a widely used protocol involves heating the sample with N,O-bis-trimethylsilyl acetamide, pyridine, and trimethylchlorosilane for 10 minutes at 80°C researchgate.net. This process yields the corresponding trimethylsilyl derivatives, which are amenable to GC-MS analysis.

The resulting TMS-derivatized tetraols are significantly more volatile and less polar than their parent compounds, allowing for their separation on a gas chromatographic column and subsequent detection by a mass spectrometer. The mass spectra of the TMS derivatives exhibit characteristic fragmentation patterns that aid in the structural elucidation and confirmation of the metabolites.

The following table summarizes a typical derivatization method used for the analysis of chrysene metabolites, including the tetraol derived from this compound.

Table 1: Trimethylsilylation Protocol for Chrysene Metabolites

Parameter Condition
Derivatizing Reagents N,O-bis-trimethylsilyl acetamide (BSA), Pyridine, Trimethylchlorosilane (TMCS)
Reaction Time 10 minutes
Reaction Temperature 80 °C
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Form Trimethylsilyl (TMS) ether

This derivatization strategy has proven to be robust and sensitive for the detection and quantification of this compound metabolites in various biological and environmental samples.

Comparative and Broader Research Perspectives

In Vitro and In Vivo Metabolic Comparisons across Species

The metabolic activation of chrysene (B1668918) and its derivatives varies significantly across different species, influencing the formation and biological activity of metabolites like anti-chrysenetriol epoxide. Comparative studies using in vitro and in vivo models are crucial for extrapolating research findings to human health.

Rat and Rainbow Trout Liver Microsomes: Studies comparing the metabolism of chrysene (CHR) and 5-methylchrysene (B135471) (5-MeCHR) in rat and rainbow trout liver microsomes have revealed both similarities and differences. oup.comoup.com In both species, dihydrodiols were the predominant metabolites of chrysene, indicating that the microsomal epoxide hydrolase in both rat and trout liver has a similar substrate specificity for chrysene epoxides. oup.comoup.com However, the metabolism of 5-MeCHR showed notable differences, with rat microsomes producing a significantly higher percentage of 5-MeCHR diols compared to trout microsomes. oup.comoup.com This suggests that the methyl substituent in 5-MeCHR alters the substrate specificity of trout microsomal epoxide hydrolase. oup.comoup.com

Human and Syrian Hamster Lung Cells: Research comparing chrysene metabolism in human bronchial and Syrian hamster lung epithelial cells has also highlighted species-specific metabolic pathways. doi.org While both cell types metabolize chrysene to various hydroxychrysenes and dihydrodiols, the primary sites of oxidation differ. doi.org In human cells, oxidation at the 3,4-position is the dominant pathway, whereas in hamster cells, oxidation at the 1,2-position is more prevalent. doi.org

Rodent and Human Hepatic Microsomes: Broader comparisons of PAH metabolism have been conducted using hepatic microsomes from mice, rats, and humans. osti.gov These studies have shown species-specific rates of metabolism for parent PAHs and their dihydrodiol metabolites. osti.gov For instance, mice metabolize benzo[a]pyrene (B130552) (B[a]P) more rapidly than its corresponding diol, a pattern distinct from that observed in rats and humans. osti.gov Such differences in enzymatic profiles are critical for understanding species-specific susceptibility to PAH-induced carcinogenesis. osti.gov

Table 1: Comparative Metabolism of Chrysene in Different Species and Tissues

Species/Cell TypePrimary Metabolic PathwayKey FindingsCitation
Rat Liver MicrosomesFormation of DihydrodiolsSimilar substrate specificity of epoxide hydrolase for chrysene epoxides as trout. oup.comoup.com
Rainbow Trout Liver MicrosomesFormation of DihydrodiolsMethyl substitution in 5-methylchrysene alters epoxide hydrolase substrate specificity. oup.comoup.com
Human Bronchial Epithelial CellsOxidation at the 3,4-positionDemonstrates a different primary site of oxidation compared to hamster cells. doi.org
Syrian Hamster Lung CellsOxidation at the 1,2-positionIndicates a bay-region oxidation pathway for chrysene. doi.org

Structure-Activity Relationship Studies of Epoxides

The biological activity of PAH epoxides, including their mutagenicity and carcinogenicity, is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features, such as the position of the epoxide group and the presence of other substituents, influence their biological effects.

Bay Region and Fjord Region Diol Epoxides: The "bay region" theory posits that diol epoxides located in the sterically hindered bay region of a PAH molecule are particularly reactive and mutagenic. cdc.gov Planar PAHs like chrysene form bay region diol epoxides that primarily interact with guanine (B1146940) bases in DNA. acs.org In contrast, nonplanar PAHs with a "fjord region," a more sterically hindered area, form diol epoxides that can be more biologically active and show a greater propensity to bind to adenine (B156593) residues in DNA. acs.org

Influence of Alkyl Substitution: The addition of an alkyl group to the chrysene structure can significantly alter the mutagenicity of its diol epoxides. A study on 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides found that anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene was the most mutagenic among the derivatives tested in Salmonella typhimurium. nih.gov This highlights the importance of steric factors in the mutagenicity of chrysene diol epoxides, with the specific shape of the 5-methyl substituted diol epoxide potentially leading to a unique and highly mutagenic interaction with DNA. nih.gov

Role of the Epoxide Group: The epoxide functional group is a key determinant of the reactivity and biological activity of these compounds. ontosight.ai It can be metabolically activated to form reactive intermediates that bind to DNA, leading to mutations and potentially initiating carcinogenesis. ontosight.ai

Research on Stereoisomer-Specific Biological Activities

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a critical role in the biological activity of PAH metabolites. Different stereoisomers of a single compound can exhibit vastly different potencies in terms of mutagenicity and carcinogenicity.

Syn and Anti Isomers: Chrysene diol epoxides exist as diastereomeric pairs, termed syn and anti isomers. Studies have shown that the anti-isomers are generally more mutagenic than the syn-isomers. nih.gov For instance, the anti-diol-epoxide of chrysene was found to be approximately 10 times more active in inducing mutations in V79 Chinese hamster cells than the syn-diol-epoxide. nih.gov This difference in mutagenic potential is thought to arise from differences in the conformation of the DNA adducts formed by the syn and anti isomers. nih.gov

Enantiomeric Composition: The individual enantiomers (non-superimposable mirror images) of a diol epoxide can also have different biological activities. Research on the metabolism of chrysene by rat liver microsomes has shown that the formation of K-region and non-K-region epoxides is stereoselective, with the enantiomeric composition of the resulting epoxides varying depending on the pretreatment of the rats. nih.gov

Impact of Additional Functional Groups: The presence of other functional groups, such as a hydroxyl group, can further influence the stereoisomer-specific activity. The anti-triol-epoxide of chrysene (9-hydroxychrysene-1,2-diol-3,4-oxide) was found to be the most potent mutagen among several chrysene derivatives tested, even more so than the anti-diol-epoxide. nih.gov This suggests that the phenolic OH-group at the 9-position enhances the chemical reactivity of the molecule. nih.gov

Table 2: Mutagenic Potency of Chrysene Diol and Triol Epoxide Isomers

CompoundRelative Mutagenic ActivityKey FindingCitation
anti-triol-epoxideMost Potent1.7 times more active than anti-diol-epoxide. nih.gov
anti-diol-epoxideHigh Potency~10 times more active than syn-isomers. nih.gov
syn-triol-epoxideLower PotencySimilar activity to syn-diol-epoxide. nih.gov
syn-diol-epoxideLower PotencySeveral times more active than the K-region epoxide. nih.gov
K-region epoxideLeast PotentSignificantly less active than the diol and triol epoxides. nih.gov

Implications for Polycyclic Aromatic Hydrocarbon Research

The detailed investigation of this compound and related compounds has significant implications for the broader field of PAH research.

Understanding Carcinogenic Mechanisms: The formation of diol epoxides that covalently bind to DNA is a primary mechanism of genotoxicity and carcinogenicity for many PAHs. cdc.gov Studying specific epoxides like this compound helps to elucidate the intricate steps of metabolic activation, DNA adduct formation, and the subsequent biological consequences that can lead to cancer. ontosight.ainih.gov

Risk Assessment: A thorough understanding of the metabolism and biological activity of individual PAHs and their metabolites is essential for accurate risk assessment. researchgate.net The knowledge gained from studying compounds like this compound contributes to the development of more refined models for predicting the carcinogenic potential of complex PAH mixtures found in the environment. researchgate.netwww.gov.uk

Biomarker Development: Research into PAH metabolites can aid in the identification of reliable biomarkers of exposure and effect. For example, the detection of specific DNA adducts or urinary metabolites can provide a measure of an individual's exposure to PAHs and their potential health risk. iarc.fr

Public Health: Ultimately, this research provides the scientific foundation for public health policies and interventions aimed at reducing human exposure to carcinogenic PAHs from sources such as air pollution, tobacco smoke, and contaminated food. cdc.govnih.govairies.or.jp

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing anti-Chrysenetriol epoxide enantioselectively?

  • Methodological Answer : Enantioselective synthesis can be achieved via biocatalytic methods using epoxide hydrolases (EHs). For example, Vigna radiata epoxide hydrolase (VrEH2) has been engineered to optimize substrate binding through steric hindrance and active-site modifications. Key steps include:

  • Screening microbial EHs for activity against racemic epoxides.
  • Using kinetic resolution to isolate the desired enantiomer (e.g., (S)-epoxide with >99% ee under optimized conditions) .
  • Validating enantiopurity via chiral HPLC or UHPLC-MS/MS, as demonstrated in studies on benzo[a]pyrene diol epoxide adducts .

Q. How can researchers detect and quantify this compound-DNA adducts in biological samples?

  • Methodological Answer :

  • Sample Preparation : Isolate DNA using phenol-chloroform extraction, followed by enzymatic hydrolysis to release adducts.
  • Detection : Apply ultra-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) with stable isotope dilution. For stereoisomer resolution, use reversed-phase HPLC with chiral columns .
  • Validation : Compare retention times and fragmentation patterns with synthetic standards. Include negative controls to rule out artifactual adduct formation .

Q. What databases are most reliable for retrieving physicochemical properties of this compound?

  • Methodological Answer : Prioritize authoritative platforms:

  • SciFinder : Search by CAS registry number or structure to access peer-reviewed data on melting points, solubility, and spectral profiles.
  • Reaxys : Extract reaction conditions and thermodynamic data from curated organic chemistry literature.
  • PubChem : Cross-validate toxicity and regulatory information. Avoid non-scholarly sources (e.g., commercial websites) per and guidelines .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis yield and enantioselectivity?

  • Methodological Answer :

  • Design : Use a Box–Behnken design (BBD) to evaluate interactions between variables (e.g., temperature, enzyme concentration, pH).
  • Modeling : Fit experimental data to a quadratic polynomial model to predict optimal conditions. For example, a study on epoxide hydrolase-mediated hydrolysis achieved 42% yield and 99.7% ee by optimizing substrate emulsion with isooctane (25% v/v) .
  • Validation : Confirm predictions via triplicate runs and analyze residuals to assess model adequacy .

Q. What strategies resolve contradictions in reported catalytic efficiencies of epoxide hydrolases for this compound?

  • Methodological Answer :

  • Comparative Analysis : Systematically review primary literature (e.g., Biotechnology Letters, J. Chromatogr. B) to identify variables affecting enzyme activity, such as:
  • Substrate loading (e.g., 25 g racemic epoxide vs. lower quantities).
  • Solvent systems (e.g., aqueous-organic biphasic vs. monophasic).
  • Statistical Evaluation : Apply principal component analysis (PCA) to epoxide/diol ratio datasets to isolate confounding factors (e.g., batch-to-batch enzyme variability) .

Q. How can computational enzyme design improve stereocontrol in this compound transformations?

  • Methodological Answer :

  • Active-Site Engineering : Use tools like Rosetta or FoldX to introduce steric hindrance or hydrogen-bonding networks that favor specific substrate orientations. For example, redesigning Aspergillus niger EH increased (R)-diol yield from 78.5% to >90% ee .
  • In Silico Screening : Simulate substrate docking with transition-state analogs to predict regioselectivity of water attack, critical for diol stereochemistry .

Data Analysis & Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to a Hill equation using nonlinear regression (e.g., GraphPad Prism). Report EC50 values with 95% confidence intervals.
  • Error Propagation : Quantify uncertainties from instrumental variability (e.g., LC-MS signal drift) via Monte Carlo simulations .
  • Reproducibility : Archive raw datasets and code in repositories like Zenodo, adhering to FAIR principles .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Source Evaluation : Cross-check data across primary sources (e.g., Annu. Rev. Microbiol., J. Chromatogr. A) and avoid uncited claims.
  • Experimental Replication : Reproduce measurements using differential scanning calorimetry (DSC) for melting points and NMR/HPLC for purity validation .

Ethical & Reporting Standards

Q. What citation practices ensure compliance with ACS style in this compound research?

  • Methodological Answer :

  • In-Text Citations : Use numerical superscripts (e.g., "Epoxide hydrolases are critical for chiral synthesis1^1.").
  • Reference List : Format journal articles as: Author 1; Author 2; etc. Abbreviated Journal Title Year , Volume, Page Range. Example:
    Lee, E. Y. Biotechnol. Lett. 2008 , 30, 1509–1514 *.
  • Software : Use EndNote or Zotero templates to automate ACS formatting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.